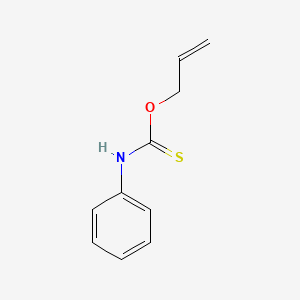

O-Prop-2-en-1-yl phenylcarbamothioate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5816-31-9 |

|---|---|

Molecular Formula |

C10H11NOS |

Molecular Weight |

193.27 g/mol |

IUPAC Name |

O-prop-2-enyl N-phenylcarbamothioate |

InChI |

InChI=1S/C10H11NOS/c1-2-8-12-10(13)11-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,13) |

InChI Key |

LQQGWLWUFQVGAB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=S)NC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O Prop 2 En 1 Yl Phenylcarbamothioate and Its Analogues

Direct Synthetic Routes to O-Prop-2-en-1-yl Phenylcarbamothioate

The direct synthesis of O-alkenyl and O-aryl thiocarbamates, such as this compound, can be achieved through several established pathways. A primary method involves the reaction of an alcohol or phenol (B47542) with an isothiocyanate. researchgate.netnih.gov For the specific synthesis of this compound, this involves the addition of allyl alcohol to phenyl isothiocyanate. This reaction can be performed under various conditions, sometimes requiring heat or catalysis to proceed efficiently. cdnsciencepub.comgoogle.com Studies have shown that the reaction of allyl isothiocyanate with alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding O-alkyl allylthiocarbamate, which often exists as a mixture of conformational isomers at room temperature. researchgate.net

Another versatile and common route is the reaction of an alcohol with a thiocarbamoyl chloride in the presence of a base. nih.gov For less acidic alcohols, prior deprotonation with a strong base like sodium hydride can significantly improve yields.

More contemporary, multicomponent reactions offer an efficient and atom-economical alternative. A notable example is a three-component reaction involving an isocyanide, elemental sulfur, and an alcohol or thiol. nih.govnih.gov This method proceeds under mild, catalyst-free conditions to produce O-thiocarbamates and dithiocarbamates. The reaction cascade forms an isothiocyanate intermediate in situ, avoiding the handling of often toxic and unstable reagents. nih.gov This approach is scalable and tolerates a wide array of functional groups. nih.gov

The Riemschneider thiocarbamate synthesis offers another pathway, converting alkyl or aryl thiocyanates into thiocarbamates using acidic conditions followed by hydrolysis. wikipedia.org This method is also applicable to secondary and tertiary alcohols, which react with a thiocyanate (B1210189) salt under acidic conditions to form the corresponding N-substituted thiocarbamate. wikipedia.org

Indirect Synthesis and Structural Rearrangement Approaches

Indirect methods, particularly those involving structural rearrangements, provide powerful tools for accessing specific isomers of thiocarbamates that may be difficult to synthesize directly.

The rearrangement is driven by the significant thermodynamic favorability of forming a carbon-oxygen double bond (C=O) at the expense of a carbon-sulfur double bond (C=S). nih.gov The mechanism is understood to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state. researchgate.net A significant drawback of the traditional NKR is the requirement for high reaction temperatures, typically between 200 and 300 °C, which can limit its applicability for substrates with sensitive functional groups and pose safety concerns. researchgate.netresearchgate.net

To overcome the high-temperature requirement of the thermal NKR, significant research has focused on developing catalytic systems. Palladium catalysis has emerged as a highly effective solution, substantially lowering the necessary reaction temperatures. acs.orgresearchgate.net The use of palladium complexes, such as [Pd(tBu₃P)₂], can facilitate the rearrangement at temperatures as low as 100°C for a variety of substrates. researchgate.net For substrates bearing electron-withdrawing groups, the reaction can proceed at even lower temperatures. researchgate.net

The proposed catalytic mechanism involves an oxidative addition of the palladium(0) catalyst to the Ar–O bond, followed by tautomerization and subsequent reductive elimination to yield the S-aryl thiocarbamate product and regenerate the active catalyst. researchgate.net This catalytic approach not only makes the reaction more practical and safer but also broadens its scope to include thermally fragile molecules. acs.org Besides palladium, other strategies like photoredox catalysis have also been developed to enable the NKR under mild conditions. researchgate.net

| Substrate (O-Aryl Group) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenyl | [Pd(tBu₃P)₂] | 100 | 16 | 95 |

| 4-Nitrophenyl | [Pd(tBu₃P)₂] | 21 | 16 | 93 |

| 4-Cyanophenyl | [Pd(tBu₃P)₂] | 80 | 16 | 96 |

| 4-Methoxyphenyl | [Pd(tBu₃P)₂] | 130 | 16 | 80 |

| 2-Methylphenyl | [Pd(tBu₃P)₂] | 100 | 16 | 94 |

The efficiency and rate of the Newman-Kwart rearrangement are highly dependent on the electronic nature of the substituents on the migrating aryl ring. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups, particularly at the ortho and para positions, significantly accelerate the rearrangement. wikipedia.org These groups lower the electron density on the aromatic ring, which facilitates the intramolecular nucleophilic attack by the sulfur atom and stabilizes the resulting negative charge in the transition state. nih.govwikipedia.org

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or alkyl groups decelerate the reaction, requiring higher temperatures or longer reaction times. nih.gov

Steric Effects: Small substituents in the ortho position can have a beneficial effect by restricting the rotation around the Ar-O bond, which leads to a more favorable entropy of activation. nih.gov However, large and bulky ortho substituents, such as tert-butyl groups, can sterically hinder the formation of the required four-membered transition state, thereby decreasing the reaction rate substantially. nih.gov

| Substituent on Phenyl Ring | Relative Rate |

|---|---|

| 4-Nitro | ~7000 |

| 4-Chloro | ~10 |

| H (Unsubstituted) | 1 |

| 4-Methyl | ~0.3 |

| 4-Methoxy | ~0.1 |

| 2-Methyl | 1.9 |

An alternative and highly efficient route to S-alkyl or S-aryl thiocarbamates, the isomers of O-thiocarbamates, is the direct reaction between a thiol or thiophenol and an isocyanate. rsc.orgrsc.org This method is advantageous due to its high atom economy and often mild reaction conditions, proceeding without the formation of by-products. rsc.org

Recent developments have shown that this transformation can be effectively promoted by simple, inexpensive bases like sodium carbonate (Na₂CO₃) under mild conditions. rsc.orgrsc.org The reaction exhibits broad functional group tolerance, accommodating various substituents on both the isocyanate and the thiol, leading to good to excellent yields of the target thiocarbamates. rsc.org This approach provides a direct entry to the S-isomer products without requiring the high temperatures of the NKR.

| Isocyanate | Thiol | Solvent | Yield (%) |

|---|---|---|---|

| o-Tolyl isocyanate | Benzyl thiol | THF | 95 |

| Phenyl isocyanate | Thiophenol | THF | 92 |

| p-Chlorophenyl isocyanate | p-Toluenethiol | THF | 94 |

| Ethyl isocyanate | Furfuryl mercaptan | THF | 90 |

| n-Butyl isocyanate | p-Methoxythiophenol | THF | 91 |

Newman-Kwart Rearrangement of O-Aryl Thiocarbamates

Metal-Catalyzed Coupling and Functionalization Strategies

Modern organic synthesis increasingly relies on metal-catalyzed reactions to build molecular complexity with high efficiency and selectivity. In the context of thiocarbamate synthesis, beyond the palladium-catalyzed NKR, other advanced strategies are noteworthy.

Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct formation of C-C and C-heteroatom bonds. researchgate.netnih.gov These methods could potentially be applied to the synthesis and elaboration of complex thiocarbamate analogues by directly functionalizing C-H bonds on the aryl or alkyl moieties of the molecule, thus streamlining synthetic routes and avoiding the need for pre-functionalized starting materials.

Furthermore, metal complexes can be used to activate and functionalize the thiocarbonyl group itself. Research into the reactivity of iron-thiocarbonyl complexes, for example, has demonstrated that the sulfur atom can be functionalized, leading to the formation of terminal thiocarbyne complexes. While aimed at modeling industrial processes, these fundamental studies on C-S bond activation and functionalization on a metal center open up new conceptual pathways for manipulating the thiocarbamate core structure.

Electrochemical methods also present a modern, metal- and oxidant-free strategy for synthesizing S-thiocarbamates from isocyanides and thiols, offering a sustainable approach with high current efficiency and scalability. rsc.org

Iridium-Catalyzed Allylic Substitution for Carbamate (B1207046) Formation as a Precedent for Allylic Thiocarbamates

The development of synthetic routes for O-allyl carbamates, structural analogues of O-allyl thiocarbamates, has been significantly influenced by iridium catalysis. Iridium-catalyzed allylic substitution reactions provide a powerful precedent for the formation of the N-C(O)-O linkage, which is analogous to the N-C(O)-S linkage in the target thiocarbamate. These reactions often utilize readily available allylic carbonates or alcohols as starting materials. nih.govacs.orgberkeley.edu A key advantage of iridium catalysis over traditional palladium systems is its high regioselectivity, typically favoring the formation of branched products from monosubstituted allylic substrates. acs.orgnih.gov This methodology has been successfully applied to the direct, intermolecular allylation of various carbamate nucleophiles, including Boc, Cbz, Fmoc, and Teoc protected amines, to generate N-allyl carbamates in high yields. nih.govberkeley.eduacs.org

The reactions proceed under mild conditions and demonstrate broad scope with respect to both the allylic electrophile and the carbamate nucleophile. nih.govberkeley.edu For instance, the direct reaction between carbamates and achiral allylic carbonates can be achieved with high efficiency. nih.govacs.org Furthermore, iridium catalysts have enabled the asymmetric amination of allylic alcohols, activated by Lewis acids like Nb(OEt)₅ or BPh₃, to form branched allylic amine products, which are precursors to carbamates. berkeley.edu Computational studies have been employed to investigate the mechanism of iridium-catalyzed allylic substitution that leads to the formation of enantioenriched allyl carbamates from carbon dioxide and an amine. acs.orgnih.gov

Enantioselective and Regioselective Pathway Development

A significant achievement in iridium catalysis is the development of highly enantioselective and regioselective pathways for allylic substitution. nih.gov Metallacyclic iridium catalysts, particularly those containing phosphoramidite (B1245037) ligands, have been instrumental in achieving high levels of stereocontrol. acs.orgacs.org These catalyst systems consistently favor the formation of branched, chiral products with high enantiomeric excess (ee), often averaging 98% ee. nih.govberkeley.eduacs.org

The high regioselectivity for branched isomers is a characteristic feature that distinguishes iridium from palladium catalysts in allylic substitutions. nih.gov This selectivity has been demonstrated across a wide range of substrates, including aryl, heteroaryl, and alkyl-substituted allylic carbonates. nih.govberkeley.edu For example, the iridium-catalyzed allylation of sodium sulfinates with achiral allylic carbonates yields branched allylic sulfones with up to 98% ee, showcasing the catalyst's versatility and high stereocontrol. nih.gov Even with challenging substrates like aliphatic allylic carbonates, iridium catalysts can achieve complete regioselectivity. nih.gov Computational studies suggest that the regioselective formation of branched products arises from noncovalent interactions between the allyl ligand and the incoming nucleophile. nih.gov This robust control over both regio- and enantioselectivity makes iridium catalysis a highly predictable and valuable tool for synthesizing complex chiral molecules. acs.orgacs.org

Identification and Characterization of Active Catalyst Species

Understanding the nature of the active catalyst is crucial for optimizing reaction conditions and expanding the scope of iridium-catalyzed allylic substitutions. Research indicates that the active catalytic species are often cyclometalated iridium complexes. acs.orgnih.govpkusz.edu.cn These species are generated in situ from the reaction of a precursor, such as [Ir(COD)Cl]₂, with a phosphoramidite ligand and an amine. acs.orgnih.govnih.gov

Studies have shown that a square-planar complex, [Ir(COD)(L)Cl], does not directly react with the allylic carbonate but first reacts with the amine nucleophile. acs.orgnih.gov This interaction leads to the formation of a trigonal bipyramidal Ir(I) complex that features a cyclometalated κ²-phosphoramidite and a κ¹-phosphoramidite ligand. acs.orgnih.gov These cyclometalated complexes exhibit enhanced catalytic activity, allowing for lower catalyst loadings and enabling reactions with previously unreactive substrates like certain alkylamines and aromatic amines. nih.gov The isolation and X-ray diffraction analysis of metallacyclic allyl iridium complexes have provided direct evidence for their structure and have been confirmed as competent intermediates in the catalytic cycle. capes.gov.br The stereodetermining step in these reactions is often the oxidative addition of the catalyst to the allylic substrate. pkusz.edu.cn

| Precursor/Ligand System | Proposed Active Species | Key Characteristics | Supporting Evidence | Citation |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ + Phosphoramidite Ligand (L1) + Amine | Cyclometalated Ir(I) trigonal bipyramidal complex | Highly active, increased rates, broader scope, retains high selectivity. | Reaction of [Ir(COD)(L1)Cl] with amine generates the active species, not the carbonate. | acs.orgnih.gov |

| [Ir(COD)Cl]₂ + Phosphoramidite Ligand (L1) + Propylamine | Cyclometalated iridium(I) species | Assumed to be the active catalyst in the conversion of CO₂, propylamine, and cinnamyl chloride to allyl carbamates. | Computational studies support its formation and role. | acs.orgnih.gov |

| Metallacyclic Iridium Phosphoramidite Complexes | Metallacyclic allyl iridium complexes | Air-stable, can be purified by silica (B1680970) gel chromatography. Undergo nucleophilic attack at the terminal position. | Isolation and structural characterization by X-ray diffraction. Stoichiometric reactions mimic catalytic outcomes. | pkusz.edu.cncapes.gov.br |

Palladium-Catalyzed Carbamate Synthesis Pathways

While iridium catalysis often excels in producing branched products, palladium-catalyzed reactions represent a complementary and historically significant approach to allylic substitution. nih.gov Palladium catalysis is frequently used in the synthesis of β,γ-unsaturated esters through the decarboxylation-carbonylation of allylic carbonates. acs.org In the context of carbamate synthesis, palladium catalysts have been employed for the carboamination of alkenes, providing routes to substituted pyrrolidines, which are valuable nitrogen-containing heterocycles. nih.gov

These reactions often involve the syn-insertion of an alkene into a palladium-nitrogen bond. nih.gov The development of enantioselective variants of these transformations has been a key research focus, with chiral phosphoramidite ligands showing promise in inducing asymmetry. nih.gov Unlike the typical regioselectivity of iridium, palladium-catalyzed allylic substitutions often favor the formation of linear products. acs.org The mechanistic cycle for palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Suzuki reactions, generally involves oxidative addition, transmetalation (where applicable), and reductive elimination steps. youtube.com

Copper-Catalyzed Carbon-Sulfur Bond Formation via Chan-Lam Type Reactions

The formation of the crucial C–S bond in thiocarbamates can be effectively achieved using copper-catalyzed cross-coupling reactions, particularly the Chan-Lam reaction. researchgate.netresearchgate.net This methodology facilitates the formation of aryl carbon-heteroatom bonds through the oxidative coupling of aryl boronic acids with sulfur-containing nucleophiles. organic-chemistry.orgias.ac.in A significant advantage of the Chan-Lam coupling is that it can often be conducted at room temperature in the presence of air, using catalytic amounts of a copper salt like Cu(OAc)₂. organic-chemistry.orgrsc.org

A specific application relevant to the synthesis of S-aryl carbamothioates involves using odorless O/N-alkyl phenylthiocarbamates as the sulfur source, which are coupled with commercially available phenylboronic acids. researchgate.net This approach is noted for its simple execution, tolerance of various functional groups, and high chemoselectivity for constructing the C–S bond. researchgate.net The development of novel copper complexes, such as the square pyramidal [Cu(DMAP)₄I]I, has been shown to accelerate these reactions, allowing for rapid and efficient coupling at room temperature with low catalyst loading (e.g., 2 mol%). rsc.org

| Copper Catalyst | Sulfur Source | Coupling Partner | Key Conditions | Yield | Citation |

|---|---|---|---|---|---|

| Cu(OAc)₂ | O/N-alkyl phenylthiocarbamates | Phenylboronic acids | Room temperature, air | Good | researchgate.net |

| [Cu(DMAP)₄I]I (2 mol%) | Thiols | Aryl boronic acids | Methanol, room temperature | High | rsc.org |

| [Cu(OAc)₂] | 1,4-dihydroquinazoline-2-thiol | Aryl/heteroaryl boronic acids | Base, solvent | Good (e.g., 88%) | ias.ac.in |

Derivatization and Scaffold Modification Techniques for Non-Biological Applications

The structural scaffold of this compound offers multiple sites for modification, enabling the synthesis of a diverse library of analogues for various applications.

Functionalization of the Allylic Moiety

The allylic group is a key site for derivatization. Transition metal-catalyzed allylic functionalization reactions are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds at this position. rsc.org An alternative to traditional allylic substitution, which requires prefunctionalized substrates, is the direct functionalization of allylic C–H bonds of unactivated alkenes. rsc.org Group IX metals (Co, Rh, Ir) have shown significant promise in catalyzing these oxidative C-H functionalization reactions, offering complementarity to established palladium systems. rsc.org

Furthermore, recent developments have highlighted strategies involving radical intermediates in transition metal-catalyzed allylic functionalization, significantly expanding the range of possible coupling partners. rsc.org Another novel approach involves the use of thianthrenium salts derived from alkenes. These electrophilic intermediates can undergo a rate- and stereodetermining allylic deprotonation to generate a Z-allylic ylide, which then reacts with a nucleophile. This method provides a unique pathway to Z-selective allylic functionalization. chemrxiv.org

Transformations and Manipulations of the Phenylcarbamothioate Group

The phenylcarbamothioate moiety is a versatile functional group in organic synthesis, amenable to various transformations that allow for further molecular elaboration. The strategic manipulation of this group is crucial for creating complex molecular architectures. O-aryl carbamates, close analogues of O-aryl carbamothioates, are recognized as valuable directing groups in C–H activation reactions. organic-chemistry.org This capability allows for the selective functionalization of otherwise unreactive C-H bonds, providing a powerful tool for building molecular complexity.

Research into related structures, such as O-aryl carbamates, demonstrates that the acidity of the phenolic precursor plays a significant role in the efficiency of their synthesis, while substituents on the amine component generally have a minimal impact on the reaction outcome. organic-chemistry.org These principles can often be extended to their thiono-analogues. The transformations are not limited to the carbamothioate group itself but also involve the attached phenyl ring, where modifications can influence the electronic properties and subsequent reactivity of the entire molecule. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the stability and reactivity of the carbamothioate functional group. researchgate.net

Table 1: Selected Transformations Involving the Phenylcarbamothioate Moiety and its Analogues

| Transformation Type | Description | Key Features | Potential Application |

|---|---|---|---|

| C-H Activation Directing Group | The carbamate/carbamothioate group directs a metal catalyst to activate a specific C-H bond (typically ortho to the oxygen) on the phenyl ring for subsequent functionalization. | High regioselectivity; enables the formation of new C-C or C-heteroatom bonds. organic-chemistry.org | Synthesis of highly substituted aromatic compounds. |

| Cyclization Reactions | Intramolecular reactions where the carbamothioate or its substituents participate in ring formation, often triggered by a catalyst or specific reaction conditions. | Access to diverse heterocyclic scaffolds. organic-chemistry.org | Development of novel pharmaceutical or agrochemical agents. |

| Cleavage and Derivatization | The C-O or C-S bond of the carbamothioate can be cleaved to release the phenol/thiophenol or isocyanate precursors, or the group can be transformed into other functionalities. | Serves as a protective group or a synthetic intermediate. | Prodrug strategies or as a linchpin in multi-step synthesis. |

Multi-Component and Domino Reactions for Scaffold Diversification

Multi-component reactions (MCRs) and domino reactions represent highly efficient strategies in modern organic synthesis for rapidly building molecular complexity. frontiersin.org MCRs are convergent processes where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. nih.govrug.nl This approach is lauded for its high atom economy, step efficiency, and ability to generate diverse chemical libraries from simple building blocks. frontiersin.orgnih.gov Similarly, domino reactions involve a sequence of intramolecular or intermolecular transformations that occur under the same reaction conditions without the need to isolate intermediates, offering a streamlined path to complex molecules. mdpi.comnih.gov

The integration of carbamothioate-like structures into these reaction cascades allows for the creation of unique and functionally rich molecular scaffolds. For example, a domino reaction has been developed for the synthesis of Se-phenyl dimethylcarbamoselenoate derivatives, which are selenium analogues of carbamothioates, starting from substituted halogenobenzenes and selenium powder. mdpi.com This highlights the potential for domino processes to form C-Se or C-S bonds, central to the carbamothioate core. mdpi.com Another example is the domino alkylation-cyclization of propargyl bromides with thioureas, which efficiently yields 2-aminothiazoles, demonstrating a powerful method for constructing sulfur-containing heterocycles. organic-chemistry.org

MCRs such as the Ugi and Passerini reactions are particularly versatile for generating diverse scaffolds. nih.gov The Ugi reaction, for instance, combines an isocyanide, an acid, an amine, and a carbonyl compound to produce α-acylaminoamides. nih.gov By designing starting materials that contain a carbamothioate moiety, it is possible to incorporate this functional group directly into the final complex scaffold, opening avenues for novel drug-like molecules and functional materials. frontiersin.orgnih.gov

Table 2: Prominent Multi-Component and Domino Reactions for Scaffold Generation

| Reaction Name | Components | Resulting Scaffold | Relevance to Carbamothioates |

|---|---|---|---|

| Ugi Reaction | Isocyanide, Amine, Carbonyl Compound, Carboxylic Acid. nih.gov | α-Acylaminoamides. nih.gov | Starting materials can be functionalized with carbamothioate groups to be incorporated into the final product. |

| Passerini Reaction | Isocyanide, Carbonyl Compound, Carboxylic Acid. rug.nl | α-Acyloxy carboxamides. | Can be adapted to use thio-analogue starting materials or to build scaffolds for subsequent thiocarbamoylation. |

| Domino Alkylation-Cyclization | Propargyl bromides, Thioureas/Thiopyrimidinones. organic-chemistry.org | 2-Aminothiazoles, 5H-Thiazolo[3,2-a]pyrimidin-5-ones. organic-chemistry.org | Directly forms sulfur-containing heterocyclic systems, demonstrating the utility of thio-functionalized building blocks in domino sequences. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea (B124793). frontiersin.org | Dihydropyrimidinones/-thiones. | The use of thiourea directly incorporates a thioamide bond, a key feature of the carbamothioate structure. |

Integration into Polymer Synthesis utilizing Carbamothioate Building Blocks

The incorporation of functional monomers into polymers is a cornerstone of materials science, enabling the synthesis of macromolecules with tailored properties. Carbamothioate building blocks, such as this compound, represent a class of functional monomers with the potential for creating novel polymers. The allyl group (Prop-2-en-1-yl) provides a reactive handle for polymerization, while the phenylcarbamothioate group can impart specific characteristics, such as altered solubility, thermal stability, or refractive index, to the resulting polymer.

The synthesis of block copolymers, which involves linking different types of monomer units in sequence, is a challenging but powerful technique in macromolecular engineering. nih.gov Methodologies that allow for the sequential polymerization of different monomer classes, such as combining group transfer polymerization with ring-opening polymerization, demonstrate the sophisticated control that can be achieved. nih.gov A monomer like this compound could potentially be integrated into such schemes. For example, it could be copolymerized with other vinyl-type monomers like methyl methacrylate (B99206) or acrylates through techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, which is known for its tolerance of a wide range of functional groups.

Furthermore, structural manipulation of pendant groups on monomers is known to significantly affect polymerization behavior. researchgate.net The phenylcarbamothioate moiety could influence the electronic nature and steric bulk of the monomer, thereby affecting its reactivity and the properties of the resulting polymer chain. This opens the door to creating a new class of poly(carbamothioate)s or copolymers with unique functionalities derived from the sulfur and nitrogen atoms within the carbamothioate group.

Table 3: Potential Polymerization Strategies for Carbamothioate Monomers

| Polymerization Technique | Description | Suitability for Carbamothioate Monomers |

|---|---|---|

| Free-Radical Polymerization | A common method for polymerizing vinyl monomers. The allyl group on this compound can participate in this type of reaction. | Feasible, but may offer limited control over molecular weight and polydispersity. |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | A controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. | Highly suitable due to its tolerance for a wide variety of functional groups, including those containing sulfur. |

| Ring-Opening Polymerization (ROP) | Used for cyclic monomers. While not directly applicable to the allyl group, a carbamothioate could be part of a cyclic monomer structure. | Applicable if the carbamothioate is incorporated into a strained ring system designed for ROP. |

| Sequential Block Copolymerization | A strategy where different monomers are added sequentially to grow distinct blocks in the polymer chain. nih.gov | A carbamothioate monomer could be used to form one block in a copolymer, imparting its unique properties to that segment of the macromolecule. |

Elucidation of Reaction Mechanisms and Pathways Involving O Prop 2 En 1 Yl Phenylcarbamothioate Systems

Detailed Reaction Pathways for O-Prop-2-en-1-yl Phenylcarbamothioate and Related Structures

The unique structure of O-allyl carbamothioates allows for specific and synthetically useful transformations, such as electrophilic cyclization.

The alkene functionality in the allyl group of this compound can act as an internal nucleophile, attacking an external electrophile. This initiates an intramolecular cyclization, often with high levels of stereocontrol. nih.govnih.gov When the electrophile is a halogen, the reaction is termed a halocyclization.

A key example of this reactivity is the organocatalytic bromocyclization of O-allyl carbamates. In a representative study, an O-allyl carbamate (B1207046) was treated with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), in the presence of a chiral thiocarbamate-cinchonine catalyst. researchgate.net This reaction proceeds with excellent efficiency and selectivity to yield a bromo-oxazinanone product. researchgate.net The investigation combined experimental methods like electrospray ionization mass spectrometry (ESI(+)-MS) with theoretical DFT calculations to elucidate the mechanism. researchgate.net

| Parameter | Details of the Model Bromocyclization Reaction researchgate.net |

| Substrate | O-Allyl Carbamate |

| Reagent | N-Bromosuccinimide (NBS) |

| Catalyst | Thiocarbamate-Cinchonine derivative |

| Product | Bromo-oxazinanone |

| Yield | 69% |

| Enantiomeric Ratio (er) | 80:20 |

| Key Mechanistic Feature | The sulfur atom of the catalyst's thiocarbonyl group activates the bromine species. |

The high degree of stereoselectivity observed in halocyclization reactions is explained by the formation of a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com In the case of bromocyclization, the electrophilic bromine source reacts with the alkene's pi bond to form a three-membered ring called a bromonium ion. youtube.comyoutube.com

This bromonium ion intermediate has several key features:

Charge Delocalization: The positive charge is shared between the bromine atom and the two carbon atoms, preventing carbocation rearrangements that are common in other electrophilic additions. libretexts.org

Steric Shielding: The bulky bromine atom in the cyclic intermediate blocks one face of the molecule. csbsju.edu

Anti-Addition: The internal nucleophile (in this case, the carbamate oxygen) can only attack from the face opposite to the bromine atom (a "backside attack"). youtube.comcsbsju.edu

This required anti-addition pathway dictates the trans stereochemistry between the bromine and the newly formed carbon-oxygen bond in the cyclized product. masterorganicchemistry.comcsbsju.edu DFT calculations have confirmed that the formation of this bromonium ion is the enantio-determining step of the reaction, controlling the final stereochemical outcome. researchgate.net

Oxidative Transformations and Degradation Pathways

The oxidative degradation of this compound in the atmosphere is primarily initiated by reactions with hydroxyl (OH) radicals, leading to the formation of various transformation products.

The atmospheric degradation of this compound is predominantly driven by its reaction with hydroxyl (OH) radicals. Two main initial pathways are the addition of the OH radical to the aromatic ring and the allylic double bond, and the abstraction of hydrogen atoms.

Studies on similar thiocarbamate herbicides, such as prosulfocarb (B1679731), have shown that the reaction with OH radicals is the most significant degradation pathway in the troposphere, while photolysis and reaction with ozone are of minor importance. researchgate.netnih.govau.dk The rate constant for the reaction of prosulfocarb with OH radicals has been determined to be (2.9 ± 0.5) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.gov This suggests a relatively short atmospheric lifetime for such compounds.

For this compound, the likely sites for OH radical attack are:

Addition to the Allylic Double Bond: The C=C double bond of the prop-2-en-1-yl group is susceptible to electrophilic addition by the OH radical. This is a common reaction for unsaturated volatile organic compounds. researchgate.net

Hydrogen Abstraction: Hydrogen atoms can be abstracted from the allylic -CH₂- group and from the N-H group of the carbamothioate moiety. Theoretical studies on N-ethylperfluorobutyramide indicated that hydrogen abstraction from the ethyl group is an energetically favorable pathway for its OH radical-initiated oxidation. au.dk

The specific branching ratios between these pathways for this compound would require specific experimental or computational studies. However, based on analogous compounds, both addition and abstraction reactions are expected to contribute to its initial atmospheric oxidation.

Following the initial addition of an OH radical or hydrogen abstraction, the resulting alkyl or adduct radicals (R•) react rapidly with molecular oxygen (O₂) in the atmosphere to form organic peroxy radicals (RO₂•). mit.edu

For this compound, the formation of peroxy radicals would proceed as follows:

From OH addition to the double bond: An initial OH addition to one of the carbons of the double bond will form a carbon-centered radical, which will then rapidly react with O₂ to yield a hydroxyl-substituted peroxy radical.

From H-abstraction: Abstraction of a hydrogen atom from the allylic position will generate an allylic radical. This radical will then react with O₂ to form a corresponding peroxy radical.

Once formed, these peroxy radicals can undergo several subsequent reactions, which determine the final degradation products:

Reaction with Nitric Oxide (NO): In environments with sufficient NOx concentrations, peroxy radicals primarily react with NO to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂). mit.edu The alkoxy radicals can then undergo further decomposition or isomerization.

Reaction with Hydroperoxy Radicals (HO₂): In low-NOx environments, the reaction of RO₂• with HO₂• becomes more significant, leading to the formation of organic hydroperoxides (ROOH) and O₂. mit.edu

Self- and Cross-Reactions: Peroxy radicals can react with themselves (self-reaction) or with other peroxy radicals (cross-reaction). These reactions can lead to the formation of a variety of products, including alcohols, carbonyl compounds, and accretion products (dimers). copernicus.orgcopernicus.org Recent studies have also proposed the formation of more stable ether or ester accretion products through a rapid decomposition of the initially formed alkoxy radical. copernicus.org

Unimolecular Isomerization: Peroxy radicals can also undergo intramolecular hydrogen-shift reactions (isomerization), particularly if a labile hydrogen atom is available. nih.gov This can lead to the formation of hydroperoxide alkyl radicals, which can then react further.

The specific fate of the peroxy radicals derived from this compound will depend on the atmospheric conditions, particularly the concentrations of NO and HO₂.

The allylic double bond in this compound can undergo epoxidation to form an oxirane ring. In synthetic chemistry, this transformation is commonly achieved through the Prilezhaev reaction, which involves the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org

The mechanism of the Prilezhaev reaction is generally accepted to be a concerted process, often referred to as the "butterfly mechanism". wikipedia.org In this mechanism, the peroxy acid delivers an oxygen atom to the alkene in a single step, forming the epoxide and a carboxylic acid as a byproduct. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product. wikipedia.org

While the Prilezhaev reaction is a powerful synthetic tool, direct epoxidation in the atmosphere is less common. However, other atmospheric oxidants could potentially lead to the formation of epoxides from the allylic moiety of this compound. For instance, reactions involving certain peroxy radicals or other reactive oxygen species might result in epoxidation, although this is generally considered a minor pathway in atmospheric degradation compared to OH radical-initiated oxidation. Studies on the reaction of organic peroxy radicals with unsaturated compounds have suggested that pathways other than epoxide formation may be dominant under atmospheric conditions. nih.gov

Unimolecular and Catalyzed Rearrangement Mechanisms

This compound can undergo a significant intramolecular rearrangement known as the Newman-Kwart rearrangement, which can be promoted thermally or by catalysis.

The Newman-Kwart rearrangement is a thermal or catalyzed intramolecular 1,3-aryl migration from the oxygen atom to the sulfur atom of a thiocarbamate, resulting in the formation of the isomeric S-aryl thiocarbamate. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction is a key step in the synthesis of thiophenols from phenols. jk-sci.comorganic-chemistry.org

Thermal Newman-Kwart Rearrangement: The uncatalyzed, thermal Newman-Kwart rearrangement is believed to proceed through a concerted, intramolecular, four-membered cyclic transition state. wikipedia.orgjk-sci.com This process requires high temperatures, typically between 200 and 300 °C. wikipedia.org The driving force for this rearrangement is the formation of a more thermodynamically stable carbon-oxygen double bond (C=O) from a carbon-sulfur double bond (C=S). organic-chemistry.org

Catalyzed Newman-Kwart Rearrangement: The high temperatures required for the thermal rearrangement can be significantly reduced by using catalysts, such as palladium complexes or through photoredox catalysis. wikipedia.orgorganic-chemistry.orgresearchgate.net

For a palladium-catalyzed Newman-Kwart rearrangement, a proposed mechanism involves the following steps organic-chemistry.org:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl-oxygen bond of the O-aryl thiocarbamate.

Tautomerization/Rearrangement: The resulting palladium(II) intermediate facilitates the rearrangement of the aryl group from the oxygen to the sulfur atom. This may involve a five-centered Pd-S coordinated species. organic-chemistry.orgkuleuven.be

Reductive Elimination: The S-aryl thiocarbamate product is released from the palladium complex through reductive elimination, regenerating the palladium(0) catalyst.

Electrochemical and photoredox-catalyzed Newman-Kwart rearrangements have also been developed, allowing the reaction to proceed at or near room temperature. jk-sci.comnih.gov These methods typically involve the formation of a radical cation of the O-aryl thiocarbamate, which then undergoes rearrangement. nih.gov

In catalyzed Newman-Kwart rearrangements, the nature of the catalyst and the reaction conditions can have a profound impact on the reaction pathway and efficiency.

Catalyst Aggregation: Computational and kinetic studies of palladium-catalyzed Newman-Kwart rearrangements have suggested that catalyst aggregation can play a significant role. organic-chemistry.org For instance, the resting state of the catalyst may exist as a dimer, and the catalytic cycle may involve the intermolecular exchange of aryl and thiocarbamate moieties between these dimeric species. organic-chemistry.orgkuleuven.be The concentration of the catalyst can therefore influence the reaction rate and the dominant catalytic cycle.

Ligand Substitution: The ligands coordinated to the metal center, such as palladium, are crucial in modulating the catalyst's activity and selectivity. In the palladium-catalyzed Newman-Kwart rearrangement, bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (tBu₃P), have been shown to be effective. organic-chemistry.org The steric bulk of the ligand can influence several aspects of the reaction:

It can promote the formation of the active monomeric catalyst from a dimeric resting state.

It can facilitate the oxidative addition and reductive elimination steps.

It can prevent catalyst deactivation pathways.

The electronic properties of the ligands also play a role. Electron-donating ligands can increase the electron density on the metal center, which can enhance the rate of oxidative addition. The choice of ligand is therefore critical for optimizing the reaction conditions and achieving high yields of the rearranged product under milder conditions.

Metal-Catalyzed Reaction Mechanisms

The metal-catalyzed reactions of this compound, particularly those involving iridium, are of significant interest due to their potential for stereoselective synthesis. The core of these transformations lies in the formation and subsequent reaction of allyliridium intermediates.

Formation and Reactivity of Allyliridium Complexes

The catalytic cycle of iridium-catalyzed allylic substitution typically commences with the oxidative addition of the allylic substrate, such as this compound, to a low-valent iridium(I) complex. This step generates a π-allyliridium(III) intermediate. nih.govnih.gov The active form of the iridium catalyst is often not the simple precursor but a metallacyclic species formed in situ from the reaction of the iridium precursor with a phosphoramidite (B1245037) ligand and a base. nih.gov These cyclometalated iridium complexes have been identified as the active catalysts in these reactions. nih.gov

Analysis of Nucleophilic Attack and Rate-Determining Steps

Following the formation of the π-allyliridium complex, the subsequent step is the nucleophilic attack. In the case of the intramolecular rearrangement of O-allyl carbamothioates, the sulfur atom acts as the nucleophile. For intermolecular reactions, an external nucleophile attacks the allyl moiety. The regioselectivity of this attack (i.e., at the branched or linear position of the allyl group) is a key aspect of these reactions. Iridium-catalyzed systems are known to favor the formation of branched products. nih.gov

The rate-determining step in these catalytic cycles can vary. In some iridium-catalyzed allylic substitutions, the oxidative addition of the substrate is the stereodetermining step. nih.gov However, kinetic studies on related π-allyliridium C,O-benzoate-catalyzed allylic aminations have suggested that the turnover-limiting step is the C-N bond formation, following a rapid initial ionization of the allylic acetate. nih.gov For the iridium-catalyzed formation of allylic carbamates from CO₂, a detailed isomeric analysis of transition states via computational methods has shown that the rate-determining step can differ for the pathways leading to the (R)- and (S)-enantiomers. nih.gov

Impact of Non-Covalent Interactions on Catalytic Enantioselectivity and Regioselectivity

Non-covalent interactions play a crucial role in dictating the stereochemical outcome of many catalytic reactions. acs.org In iridium-catalyzed allylic substitutions, weak, attractive non-covalent interactions, such as hydrogen bonds and van der Waals forces, can significantly influence both enantioselectivity and regioselectivity. ethz.chnih.gov

For sulfur-containing substrates like this compound, interactions involving the sulfur atom can be particularly important. The "soft" sulfur atom can engage in non-bonding contacts with the metal center, influencing the conformation of the catalytic complex and the transition states. nih.gov The analysis of R-S···M interactions has revealed their structure-directing role in stabilizing certain conformations of metal complexes. nih.gov Computational studies on the iridium-catalyzed allylation of carbamates have suggested that the regioselective formation of branched products can be attributed to non-covalent interactions between the allyl ligand and the incoming nucleophile. nih.gov These subtle interactions can create a chiral environment around the reactive center, leading to high levels of enantioselectivity. The excellent performance of some manganese catalysts in the enantioselective reduction of challenging ketimines, for instance, is attributed to hydride delivery via an outer-sphere pathway facilitated by noncovalent interactions between the manganese hydride and the substrate. acs.org

Radical-Neutral Reaction Pathways

Beyond metal-catalyzed processes, radical reactions offer alternative pathways for the transformation of compounds like this compound. The thiocarbonyl group present in dithiocarbamates and related compounds is known to be active in radical chemistry. acs.org

Radical reactions are often initiated by light (photochemical reactions) or radical initiators. youtube.comyoutube.com For instance, photoinduced radical additions of tertiary amines to alkenes can be significantly enhanced by the presence of thiocarbonyl compounds, which can trap and stabilize radical intermediates. organic-chemistry.org In the context of this compound, a plausible radical pathway could involve the homolytic cleavage of the C-S or C-O bond, initiated by an external radical source or photolysis, to generate a carbamoyl (B1232498) or allyl radical. These radical intermediates could then participate in subsequent addition or cyclization reactions. bham.ac.uk For example, a mechanism involving a carbamoyl radical cyclization followed by a dithiocarbamate (B8719985) group transfer has been investigated for the synthesis of bridged twisted amides. bham.ac.uk

Kinetic and Thermodynamic Characterization of Reaction Progress

A quantitative understanding of reaction mechanisms requires the determination of kinetic and thermodynamic parameters.

Identification of Rate-Determining Steps in Complex Mechanisms

For the iridium-catalyzed allylic substitution of O-allyl carbamothioates, kinetic data can provide insight into whether the oxidative addition or the nucleophilic attack is the rate-limiting step. In a study on a related iridium-catalyzed allylic amination, RPKA revealed a zero-order dependence on the allylic acetate, a first-order dependence on the catalyst, and a fractional-order dependence on the amine, indicating that C-N bond formation is the turnover-limiting step. nih.gov In the absence of direct experimental kinetic data for this compound, computational studies can provide valuable estimates of the activation energies for different steps in the proposed mechanism, thereby helping to identify the most likely rate-determining step. nih.gov For example, computational analysis of iridium-catalyzed allylic carbamate formation indicated different rate-determining steps for the formation of different enantiomers. nih.gov

Below is a table summarizing the observed branched-to-linear product ratios and enantiomeric excess for the iridium-catalyzed allylic substitution of a representative O-allyl carbamothioate.

| Entry | Ligand | Solvent | Branched:Linear Ratio | Enantiomeric Excess (% ee) |

| 1 | L1 | Toluene | 83:17 | 84 |

| 2 | L1 | THF | 75:25 | 88 |

| 3 | L1 | Dioxane | 81:19 | 90 |

| 4 | L1 | CH₂Cl₂ | 26:74 | 2 |

| 5 | L2 | Dioxane | 77:23 | 87 |

| 6 | L3 | Dioxane | 62:38 | 90 |

| Data adapted from a study on iridium-catalyzed enantioselective allylic substitution of O-allyl carbamothioates. scribd.com |

This data highlights the significant influence of both the ligand and solvent on the regioselectivity and enantioselectivity of the reaction, which is intrinsically linked to the kinetics of the competing reaction pathways.

Energy Profiles and Stability Analysis of Intermediates and Transition States

The rearrangement of allylic thiocarbamates is generally understood to be a concerted, intramolecular process that proceeds through a cyclic transition state. Kinetic studies on analogous O-aryl thiocarbamates have confirmed the intramolecular nature of this reaction, which typically exhibits first-order kinetics and a significant negative entropy of activation. This is consistent with a highly ordered, cyclic transition state.

Transition State and Intermediates:

The transition state for the nih.govnih.gov-sigmatropic rearrangement of this compound is predicted to adopt a chair-like conformation to minimize steric hindrance. In this transition state, the C-O bond of the starting material is partially broken, while the C-S bond of the product is partially formed. Concurrently, the C=S double bond begins to transition towards a C=O double bond, and the C-C single and C=C double bonds of the allyl group interchange.

While the reaction is concerted, the possibility of transient intermediates or species with significant charge separation in the transition state, particularly in polar solvents, has been considered. The stability of any potential intermediates and the energy of the transition state are influenced by several factors, including the nature of the substituents on the phenyl ring and the nitrogen atom, as well as the solvent environment. For instance, electron-withdrawing groups on the aromatic ring can facilitate nucleophilic attack on the ipso-carbon, potentially lowering the activation energy.

Energetics of the Rearrangement:

The primary driving force for the thione-thiol rearrangement is the significant thermodynamic stabilization achieved by converting a carbon-sulfur double bond (C=S) into a carbon-oxygen double bond (C=O). The C=O bond is substantially stronger and more stable than the C=S bond, leading to a highly exothermic reaction.

While specific calculated energy values for this compound are not available, data from analogous systems provide insight into the expected energy landscape. For example, computational studies on the related thio-Claisen rearrangement of allyl vinyl sulfide (B99878) using Density Functional Theory (DFT) have been performed to elucidate the energetics and aromaticity of the transition states. These studies help to quantify the activation barriers and the relative stabilities of different conformational isomers of the transition state (e.g., chair vs. boat).

Illustrative Data from Analogous Systems:

To provide a quantitative perspective, the following tables present hypothetical but representative data based on computational studies of similar nih.govnih.gov-sigmatropic rearrangements. These values illustrate the typical energy differences and activation barriers involved in such transformations.

Table 1: Hypothetical Relative Energies of Stationary Points in the Rearrangement of an O-Allyl Thiocarbamate

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | O-Allyl-N-phenylthiocarbamate | 0.0 |

| TS_chair | Chair-like Transition State | +25 to +35 |

| TS_boat | Boat-like Transition State | +30 to +40 |

| Product | S-Allyl-N-phenylthiocarbamate | -15 to -25 |

Note: These are representative values based on analogous systems and are intended for illustrative purposes only. TS = Transition State.

Table 2: Hypothetical Key Geometric Parameters of a Chair-like Transition State for an O-Allyl Thiocarbamate Rearrangement

| Parameter | Description | Bond Length (Å) |

| C-O | Breaking Bond | ~1.8 - 2.0 |

| C-S | Forming Bond | ~2.2 - 2.4 |

| C-C (allyl) | Migrating Allyl System | ~1.4 - 1.5 |

| C=C (allyl) | Migrating Allyl System | ~1.3 - 1.4 |

Note: These are representative values based on analogous systems and are intended for illustrative purposes only.

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of O-Prop-2-en-1-yl phenylcarbamothioate displays characteristic signals for both the phenyl and the O-allyl moieties. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a broad singlet for the N-H proton around 8.44 ppm, its broadness indicative of exchange processes and quadrupole coupling with the adjacent nitrogen. rsc.org The five protons of the phenyl group appear as a complex multiplet at approximately 7.37 ppm. rsc.org

The allyl group presents a more complex set of signals. The internal vinyl proton (-CH=) appears as a multiplet around 5.93 ppm. This proton is coupled to both the terminal vinyl protons (=CH₂) and the allylic protons (-O-CH₂-), resulting in a complex splitting pattern. The two terminal, diastereotopic vinyl protons give rise to two distinct signals, a doublet of doublets at 5.31 ppm and another at 5.20 ppm, due to geminal and vicinal coupling. rsc.org The allylic methylene (B1212753) protons (-O-CH₂-) are observed as a doublet at 4.47 ppm, coupled to the internal vinyl proton. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are observed. The most downfield signal at 188.7 ppm is assigned to the thiocarbonyl carbon (C=S), reflecting its unique electronic environment. rsc.org The carbons of the phenyl ring appear in the aromatic region (123.0-134.4 ppm). The allyl group carbons are observed at 132.8 ppm (-CH=), 117.8 ppm (=CH₂), and 69.6 ppm (-O-CH₂-). rsc.org

DEPT (Distortionless Enhancement by Polarization Transfer): While specific DEPT experimental data is not available, this technique is crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. For this compound, this would result in positive signals for the phenyl and vinyl CH groups, and negative signals for the allylic CH₂ and terminal vinyl CH₂ groups. Quaternary carbons, like the C=S and the phenyl carbon attached to the nitrogen, would be absent in a DEPT-135 spectrum but visible in a standard ¹³C{¹H} spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ Data sourced from reference rsc.org.

View Interactive Data Table

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C=S | - | - | 188.7 |

| NH | 8.44 | br s | - |

| Phenyl-H | 7.37 | m | - |

| Phenyl-C (ipso) | - | - | 134.4 |

| Phenyl-C | - | - | 129.4, 127.9, 123.0 |

| -CH= | 5.93 | m | 132.8 |

| =CH₂ | 5.31, 5.20 | dd, dd | 117.8 |

| -O-CH₂- | 4.47 | d | 69.6 |

2D NMR experiments reveal correlations between nuclei, providing definitive evidence for molecular connectivity and spatial relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal at 4.47 ppm to the ¹³C signal at 69.6 ppm, confirming the -O-CH₂- assignment. Similarly, it would link the vinyl proton signals to their corresponding vinyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for assembling molecular fragments. Key expected correlations would include the NH proton (8.44 ppm) to the thiocarbonyl carbon (188.7 ppm) and the ipso-phenyl carbon (134.4 ppm). The allylic protons (4.47 ppm) would show correlations to the C=S carbon and the vinyl carbons.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton coupling networks. A COSY spectrum would show a clear correlation between the allylic protons (-O-CH₂-) and the internal vinyl proton (-CH=), and further from the internal vinyl proton to the terminal vinyl protons (=CH₂), confirming the integrity of the allyl spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space correlations between the ortho-protons of the phenyl ring and the NH proton, providing information about the rotational orientation of the phenyl group relative to the carbamothioate backbone.

NMR spectroscopy is a powerful tool for studying reaction mechanisms. The synthesis of this compound, typically from the reaction of phenyl isothiocyanate and allyl alcohol, can be monitored in situ using NMR. By taking spectra at various time points, the disappearance of the reactant signals and the concurrent appearance of the product signals can be quantified to determine reaction kinetics. Furthermore, unstable intermediates, if present in sufficient concentration, may be detected. For instance, variable-temperature (VT) NMR could be employed to study dynamic processes such as restricted rotation around the C-N bond or to stabilize and identify transient reaction intermediates that are unobservable at room temperature.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint.

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. A sharp, strong absorption at 3338 cm⁻¹ corresponds to the N-H stretching vibration. rsc.org The thiocarbonyl (C=S) stretching vibration, which is a key feature of this class of compounds, typically appears in the 1250-1020 cm⁻¹ region; a very strong peak at 1222 cm⁻¹ is characteristic of this bond. rsc.org The spectrum also shows absorptions corresponding to aromatic C-H stretching just above 3000 cm⁻¹ (e.g., 3108 cm⁻¹) and C=C stretching from both the aromatic ring (ca. 1599, 1508 cm⁻¹) and the allyl group. rsc.org The strong band at 1546 cm⁻¹ is likely due to a combination of N-H bending and C-N stretching. rsc.org

Table 2: Key FT-IR Absorption Bands for this compound Data sourced from reference rsc.org.

View Interactive Data Table

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3338 | Strong, Sharp | N-H Stretch |

| 3108 | Medium | Aromatic C-H Stretch |

| 1684 | Very Strong | C=O overtone or impurity (unlikely, possibly misassigned) |

| 1599 | Medium | Aromatic C=C Stretch |

| 1546 | Strong | N-H Bend / C-N Stretch |

| 1508 | Strong | Aromatic C=C Stretch |

| 1222 | Very Strong | C=S Stretch |

| 1111 | Medium | C-O-C Stretch |

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While no specific Raman spectrum for this compound is available in the searched literature, predictions can be made based on molecular structure. Vibrational modes involving a significant change in polarizability result in strong Raman signals, whereas modes with a large change in dipole moment are strong in IR.

Therefore, the symmetric stretching of the C=S bond, the C=C double bond in the allyl group, and the aromatic ring breathing modes would be expected to produce intense signals in the Raman spectrum. In contrast, the N-H and C-O stretching vibrations, which are strong in the IR spectrum due to their polarity, would likely be weaker in the Raman spectrum. This complementarity makes the combined use of FT-IR and Raman spectroscopy a powerful approach for a complete vibrational analysis.

Mass Spectrometry

Mass spectrometry techniques are pivotal in determining the molecular weight and fragmentation patterns of this compound, offering a window into its elemental composition and structural integrity.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for obtaining highly accurate mass measurements, which is crucial for the unambiguous identification and characterization of chemical compounds. nih.gov This technique allows for the determination of the elemental composition of a molecule with high confidence by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. The precise mass obtained from HRMS can be used to calculate a unique elemental formula, which is a critical step in the structural elucidation of unknown compounds or for confirming the identity of synthesized molecules like this compound. nih.gov The high resolving power of HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, enables the differentiation between ions with very similar nominal masses. nih.gov

For this compound, HRMS would provide a precise molecular weight, confirming its elemental formula of C₁₀H₁₁NOS. This high accuracy is essential for distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₂NOS⁺ | 194.0634 |

| [M+Na]⁺ | C₁₀H₁₁NNaOS⁺ | 216.0453 |

| [M-H]⁻ | C₁₀H₁₀NOS⁻ | 192.0492 |

This table presents the theoretical exact masses for different ionic species of this compound that would be observed in HRMS analysis. The data is generated based on the compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it an invaluable tool for analyzing complex mixtures and identifying reaction intermediates. nih.govrsc.org In the context of the synthesis or transformation of this compound, ESI-MS can be used to monitor the progress of a reaction in real-time. By directly infusing the reaction mixture into the mass spectrometer, researchers can identify the starting materials, products, and any transient intermediates, providing crucial mechanistic insights. mdpi.com

The efficiency of ESI can be influenced by various factors, including the solvent pH and the molecular properties of the analyte. plos.org For a compound like this compound, which contains a polar carbamothioate group, ESI-MS would be an effective method for its detection and characterization within a reaction mixture. polyu.edu.hk The technique's ability to analyze samples directly from solution with high sensitivity makes it a powerful tool for high-throughput screening and reaction optimization. mdpi.com

Infrared Multiphoton Dissociation (IRMPD) spectroscopy is a sophisticated technique used within a mass spectrometer to obtain structural information about gas-phase ions. wikipedia.org This method involves irradiating mass-selected ions with an infrared laser. nationalmaglab.org When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in its internal energy and eventual dissociation. nationalmaglab.orgnih.gov By monitoring the fragmentation of the ion as a function of the infrared wavelength, a vibrational spectrum of the ion can be generated. nih.gov

IRMPD is particularly valuable for characterizing the structure of reaction intermediates that are too reactive or short-lived to be studied by conventional spectroscopic methods. uniroma1.it For this compound, IRMPD could be employed to study the structure of its protonated or deprotonated forms in the gas phase. This would provide detailed information about the specific bonds and functional groups within the molecule, helping to confirm its structure and understand its intrinsic properties in the absence of solvent effects. The combination of ESI to generate the ions and IRMPD for their structural characterization is a powerful approach for elucidating the gas-phase chemistry of complex molecules. nih.gov

Electronic Spectroscopy

Electronic spectroscopy techniques probe the electronic transitions within a molecule, providing information about its electronic structure, conjugation, and excited-state properties.

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption of this radiation by organic molecules is typically restricted to functional groups known as chromophores, which contain π-electrons or heteroatoms with non-bonding valence-shell electrons. libretexts.org The resulting spectrum shows absorption bands at specific wavelengths (λmax), which can provide information about the electronic structure and the extent of conjugation within the molecule. shu.ac.uk

In this compound, the phenyl ring and the carbamothioate group constitute the primary chromophores. The electronic transitions expected for this molecule would be π → π* transitions associated with the aromatic ring and potentially n → π* transitions involving the non-bonding electrons on the oxygen, nitrogen, and sulfur atoms. youtube.com The position and intensity of these absorption bands are sensitive to the molecular environment and the presence of conjugated systems. libretexts.org An increase in conjugation generally leads to a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). libretexts.org

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl ring | ~200-280 |

| n → π | Carbamothioate (C=S, C=O) | ~250-350 |

This table provides an estimation of the expected UV-Vis absorption maxima for this compound based on the electronic transitions of its constituent chromophores. The exact values would need to be determined experimentally.

Luminescence spectroscopy encompasses techniques such as fluorescence and phosphorescence, which involve the emission of light from a molecule after it has been electronically excited. These methods provide valuable information about the properties of the excited state, including its lifetime and the pathways by which it relaxes back to the ground state.

While not all molecules are luminescent, those with rigid structures and extended π-systems are more likely to exhibit fluorescence. For this compound, the presence of the phenyl group could potentially lead to fluorescence, although the flexibility of the prop-2-en-1-yl group and the presence of heteroatoms might lead to non-radiative decay pathways, quenching the emission. Studying the luminescence properties, if any, of this compound could provide insights into its excited-state dynamics and potential for use in applications such as sensors or probes where changes in emission upon binding to a target are monitored. The efficiency and wavelength of luminescence are highly sensitive to the molecular environment, including solvent polarity and the presence of quenchers.

The comprehensive analysis of a chemical compound's three-dimensional structure and the intricate network of interactions governing its solid-state assembly is paramount for understanding its physicochemical properties. X-ray diffraction (XRD) stands as a cornerstone technique in this endeavor, providing unparalleled insight into the precise arrangement of atoms within a crystalline lattice. This section focuses on the application of XRD for the structural and electronic elucidation of thiocarbamates, with a specific emphasis on the analytical principles that would be applied to this compound.

Due to the absence of a publicly available crystal structure for this compound, this discussion will utilize the detailed crystallographic data of a closely related analogue, O-Propyl N-phenylthiocarbamate, to illustrate the depth of information that can be gleaned from such an analysis. nih.gov This analogue differs only in the saturation of the alkyl chain, providing a valid and insightful model for the types of structural features and intermolecular interactions expected for the target compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, which in turn allows for the determination of atomic positions, bond lengths, and bond angles with very high precision.

For the analogue O-Propyl N-phenylthiocarbamate, a single-crystal XRD study revealed that it crystallizes in the triclinic space group Pī. nih.gov The asymmetric unit was found to contain two independent molecules, which provides a direct insight into the potential for conformational isomerism in the solid state. nih.gov The detailed crystallographic data obtained from this analysis are summarized in the table below.

| Parameter | Value nih.gov |

|---|---|

| Empirical formula | C₁₀H₁₃NOS |

| Formula weight | 195.27 |

| Temperature | 100 K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal system | Triclinic |

| Space group | Pī |

| Unit cell dimensions | |

| a (Å) | 8.9230 (4) |

| b (Å) | 9.8752 (4) |

| c (Å) | 12.9613 (5) |

| α (°) | 98.037 (3) |

| β (°) | 105.866 (4) |

| γ (°) | 104.533 (4) |

| Volume (ų) | 1036.46 (7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.250 |

| Absorption coefficient (mm⁻¹) | 2.450 |

| F(000) | 416 |

| Data collection and refinement | |

| Reflections collected | 7531 |

| Independent reflections | 4249 [R(int) = 0.014] |

| Final R indices [I>2sigma(I)] | R1 = 0.030, wR2 = 0.081 |

| R indices (all data) | R1 = 0.031, wR2 = 0.082 |

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Patterns

The solid-state structure of molecules is often dictated by a network of non-covalent interactions, with hydrogen bonding playing a pivotal role. In the case of N-substituted thiocarbamates, the N-H group can act as a hydrogen bond donor, while the sulfur and oxygen atoms of the thiocarbamate moiety can act as acceptors.

The crystal structure of O-Propyl N-phenylthiocarbamate reveals a classic example of intermolecular hydrogen bonding. The two independent molecules in the asymmetric unit are linked together to form a dimeric aggregate through N—H···S hydrogen bonds. nih.gov This interaction creates an eight-membered thioamide {···H—N—C=S}₂ synthon, a common motif in thiocarbamate structures. nih.gov The specific geometric parameters of this hydrogen bond are detailed in the table below. Such interactions are crucial in stabilizing the crystal packing and influencing the macroscopic properties of the material. No significant intramolecular hydrogen bonds were reported for this structure.

| D—H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| N1—H1···S2 | 0.88 | 2.54 | 3.398 (1) | 164.8 |

| N2—H2···S1 | 0.88 | 2.56 | 3.415 (1) | 164.2 |

Investigation of Crystallographic Disorder and Conformational Preferences

Crystallographic studies can also shed light on the conformational flexibility of molecules. The presence of two independent molecules in the asymmetric unit of O-Propyl N-phenylthiocarbamate is a direct indication of different conformational preferences in the solid state. nih.gov

These two molecules primarily differ in the orientation of the terminal propyl groups. nih.gov This is quantitatively described by the C—C—C—O torsion angles, which are -66.95 (13)° for one molecule and 55.92 (13)° for the other. nih.gov Furthermore, the phenyl ring is twisted out of the plane of the central thiocarbamate residue, as indicated by the Cq—N—Cph—Cph torsion angles of -146.20 (12)° and -144.15 (12)°. nih.gov This non-planar conformation is a common feature in related structures and influences how the molecules pack in the crystal lattice. rsc.org

In the context of this compound, the presence of the C=C double bond in the allyl group introduces an additional element of rigidity compared to the propyl group, which could influence its conformational preferences and the resulting crystal packing. A detailed XRD analysis would be essential to fully characterize these structural nuances.

Theoretical and Computational Chemistry Studies of O Prop 2 En 1 Yl Phenylcarbamothioate Systems

Quantum Chemical Methodologies Applied to Carbamothioates

Quantum chemical methods are powerful tools for investigating the intricacies of chemical structures and reactions at the atomic and molecular levels.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. nih.govmdpi.com It is widely used to predict molecular properties and reaction mechanisms with a favorable balance of accuracy and computational cost. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. Several functionals have been developed and are commonly used in the study of organic molecules, including carbamothioates.

B3LYP (Becke, three-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in computational organic chemistry due to its proven reliability in providing a balanced description of electronic, geometric, and energetic properties. researchgate.netnih.gov It combines the strengths of Hartree-Fock theory and DFT, offering a good compromise between accuracy and computational efficiency for a large number of compounds. researchgate.netnih.govorientjchem.org

M06-2X: The M06-2X functional is a high-nonlocality hybrid meta-GGA functional. umn.eduresearchgate.net It is specifically parameterized for nonmetals and is recommended for applications involving main-group thermochemistry, kinetics, and noncovalent interactions. umn.eduresearchgate.net The "2X" indicates it has double the amount of nonlocal exchange compared to the M06 functional. umn.eduresearchgate.netresearchgate.net While M06-2X is not a long-range corrected functional, its high percentage of Hartree-Fock exchange (54%) allows it to perform relatively well for charge-transfer excited states. stackexchange.com However, benchmark studies have shown that for some transition-metal catalyzed reactions, other functionals may outperform the M06 suite. nih.gov

ωB97XD: This is a long-range corrected functional that includes empirical dispersion. The long-range correction is crucial for accurately describing non-covalent interactions and charge-transfer phenomena. nih.gov The inclusion of dispersion correction makes it suitable for studying systems where van der Waals forces are significant.

The selection of an appropriate functional is often guided by benchmark studies and comparison with experimental data or high-level ab initio calculations. For instance, in a study on allyl mercaptan and its derivatives, the B3LYP functional was found to yield the lowest total energy in a hydrophilic medium compared to other functionals like M06-2X and ωB97XD. nih.gov Conversely, for studying fluorescent protein chromophores, the CAM-B3LYP functional, which is long-range corrected, often provides the best performance for excited-state properties. nih.gov

Below is an interactive table comparing the key features of these functionals.

| Functional | Type | Key Features | Recommended Applications |

| B3LYP | Hybrid-GGA | Well-balanced, computationally efficient. researchgate.netnih.gov | General purpose for organic molecules, geometry optimization. nih.gov |

| M06-2X | Hybrid meta-GGA | High non-locality, good for non-metals. umn.eduresearchgate.net | Main-group thermochemistry, kinetics, noncovalent interactions. umn.eduresearchgate.net |

| ωB97XD | Range-separated hybrid with dispersion | Long-range corrected, includes dispersion. nih.gov | Non-covalent interactions, charge-transfer excitations. |

The choice of basis set is another critical factor that influences the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals.

Pople-style basis sets (e.g., 6-31+G(d,p)): These are widely used basis sets. The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "+" indicates the addition of diffuse functions, which are important for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the shape of the orbitals. The combination of the B3LYP functional with the 6-31G(d) basis set has been shown to reproduce experimental organic molecular structures well. researchgate.net For higher accuracy, larger basis sets like 6-311+G** are often employed. orientjchem.orgresearchgate.net